Caged Ca2+ channel antagonist

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Caged Ca2+ channel antagonists are a class of compounds that have been developed to selectively block the activity of calcium channels in cells. Calcium channels play a crucial role in a wide range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Caged Ca2+ channel antagonists are a valuable tool for studying the role of calcium channels in these processes, as they allow researchers to selectively block the activity of specific channels in a controlled manner.

Wirkmechanismus

Caged Ca2+ channel antagonists work by selectively blocking the activity of calcium channels in cells. Calcium channels are transmembrane proteins that allow calcium ions to enter cells. When calcium ions enter cells, they trigger a wide range of cellular processes. Caged Ca2+ channel antagonists selectively block the activity of specific calcium channels, preventing calcium ions from entering cells and inhibiting the cellular processes that depend on calcium signaling.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of caged Ca2+ channel antagonists depend on the specific calcium channels that they target. However, in general, these compounds have been shown to selectively block the activity of calcium channels in cells, leading to a wide range of effects on cellular processes. For example, caged Ca2+ channel antagonists have been shown to inhibit neurotransmitter release in neurons, muscle contraction in skeletal and cardiac muscle, and gene expression in cells.

Vorteile Und Einschränkungen Für Laborexperimente

Caged Ca2+ channel antagonists have several advantages for use in lab experiments. They allow researchers to selectively block the activity of specific calcium channels in a controlled manner, providing a valuable tool for studying the role of these channels in cellular processes. However, there are also some limitations to the use of caged Ca2+ channel antagonists. For example, the synthesis process can be complex and time-consuming, and the compounds themselves can be expensive. Additionally, the use of caged Ca2+ channel antagonists can be limited by the availability of specific calcium channel blockers that can be modified with a photocleavable protecting group.

Zukünftige Richtungen

There are several future directions for the development and use of caged Ca2+ channel antagonists in scientific research. One area of focus is the development of new calcium channel blockers that can be modified with a photocleavable protecting group. This could expand the range of calcium channels that can be selectively targeted with caged Ca2+ channel antagonists. Another area of focus is the development of new techniques for delivering caged Ca2+ channel antagonists to specific cells or regions of cells. This could allow for more precise control over the activity of calcium channels in cellular processes. Finally, there is a need for further research into the long-term effects of caged Ca2+ channel antagonists on cellular processes, as well as their potential use in therapeutic applications.

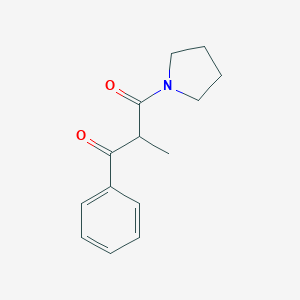

Synthesemethoden

Caged Ca2+ channel antagonists are typically synthesized using a combination of organic chemistry and biochemistry techniques. The synthesis process involves the modification of existing calcium channel antagonists with a photocleavable protecting group. This protecting group can be removed using light, allowing the antagonist to selectively block the activity of calcium channels in a specific region of the cell.

Wissenschaftliche Forschungsanwendungen

Caged Ca2+ channel antagonists have a wide range of applications in scientific research. They are particularly useful for studying the role of calcium channels in specific cellular processes. For example, researchers have used caged Ca2+ channel antagonists to study the role of calcium channels in neurotransmitter release in neurons, muscle contraction in skeletal and cardiac muscle, and gene expression in cells.

Eigenschaften

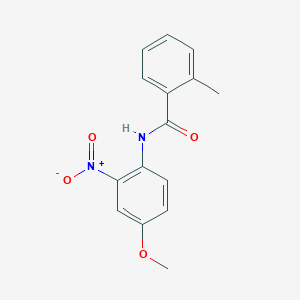

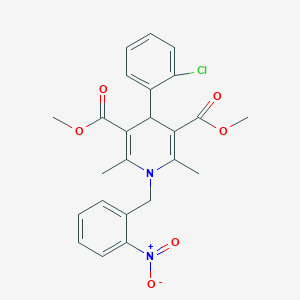

CAS-Nummer |

154026-67-2 |

|---|---|

Produktname |

Caged Ca2+ channel antagonist |

Molekularformel |

C24H23ClN2O6 |

Molekulargewicht |

470.9 g/mol |

IUPAC-Name |

dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1-[(2-nitrophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C24H23ClN2O6/c1-14-20(23(28)32-3)22(17-10-6-7-11-18(17)25)21(24(29)33-4)15(2)26(14)13-16-9-5-8-12-19(16)27(30)31/h5-12,22H,13H2,1-4H3 |

InChI-Schlüssel |

VAVYUNPZDNCJHH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1CC2=CC=CC=C2[N+](=O)[O-])C)C(=O)OC)C3=CC=CC=C3Cl)C(=O)OC |

Kanonische SMILES |

CC1=C(C(C(=C(N1CC2=CC=CC=C2[N+](=O)[O-])C)C(=O)OC)C3=CC=CC=C3Cl)C(=O)OC |

Synonyme |

CAGED CA2+ CHANNEL ANTAGONIST |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.